

An In-depth Technical Guide to the Synthesis and Characterization of Dibromomethane

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Compound of Interest		
Compound Name:	Dibromomethanol	
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Disclaimer: Extensive research for the synthesis and characterization of "**Dibromomethanol**" (CHBr₂OH) did not yield any specific scientific literature, suggesting that this compound may be highly unstable or has not yet been synthesized and characterized. This guide will therefore focus on the closely related and well-documented compound, Dibromomethane (CH₂Br₂), a versatile solvent and reagent in organic synthesis.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis and characterization of Dibromomethane.

Introduction

Dibromomethane, also known as methylene bromide, is a halomethane with the formula CH₂Br₂. It is a colorless, dense, and non-flammable liquid with a sweet, chloroform-like odor.[1] Dibromomethane finds applications as a solvent, in organic synthesis, and as a dense medium for mineral separation.[1] Its synthesis and characterization are fundamental aspects of organic chemistry.

Synthesis of Dibromomethane

Several methods have been developed for the synthesis of Dibromomethane. The choice of method often depends on the desired scale, available starting materials, and required purity.

Bromination of Methylene Chloride



A common laboratory and industrial synthesis involves the bromination of dichloromethane (CH₂Cl₂) in the presence of a catalyst, such as aluminum bromide (AlBr₃).

Reaction:

$$CH_2Cl_2 + Br_2 \rightarrow CH_2Br_2 + Cl_2$$

This substitution reaction can be carried out under reflux conditions.[2] However, it produces chlorine gas as a byproduct, which requires careful handling.

From Bromoform

Dibromomethane can be synthesized from bromoform (CHBr₃) via reduction. A common method involves the use of sodium arsenite and sodium hydroxide.

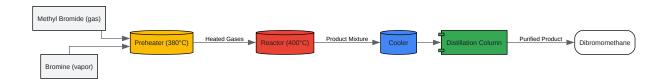
Reaction:

This method provides a route from a more halogenated methane to a less halogenated one.

Reaction of Methyl Bromide with Bromine

A gas-phase reaction between methyl bromide (CH₃Br) and bromine (Br₂) at elevated temperatures (300-400 °C) can produce Dibromomethane.[3] This process is highly selective towards Dibromomethane with almost quantitative conversion of bromine.[3]

Experimental Workflow for Gas-Phase Synthesis:



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Caption: Gas-phase synthesis of Dibromomethane from methyl bromide and bromine.

Characterization of Dibromomethane

A combination of spectroscopic and physical methods is used to characterize Dibromomethane and confirm its purity.

Physical Properties

The physical properties of Dibromomethane are well-established and serve as a primary means of identification.

Property	Value
Molecular Formula	CH ₂ Br ₂
Molar Mass	173.83 g/mol
Appearance	Colorless liquid
Density	2.497 g/mL at 20 °C
Boiling Point	97 °C
Melting Point	-52.7 °C
Refractive Index (n ²⁰ /D)	1.542
Solubility in Water	1.17 g/100 g at 15 °C

Spectroscopic Characterization

The ¹H NMR spectrum of Dibromomethane is simple, showing a single peak, as both protons are in the same chemical environment.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~4.94 ppm (in CDCl ₃)	Singlet	2H	CH ₂

The ¹³C NMR spectrum of Dibromomethane exhibits a single resonance.



Chemical Shift (δ)	Assignment
~21.6 ppm (in CDCl₃)	CH ₂

The IR spectrum of Dibromomethane shows characteristic absorption bands for C-H and C-Br bonds.

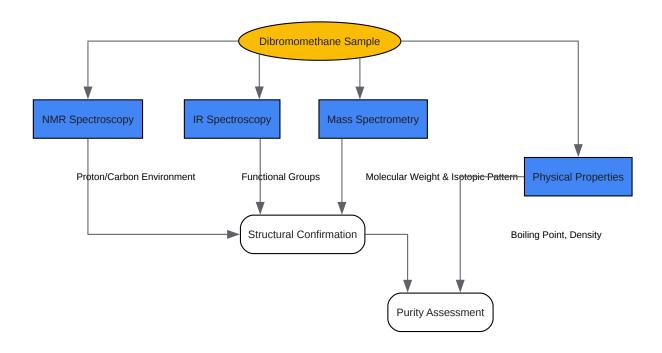
Wavenumber (cm ⁻¹)	Vibration
~3050	C-H stretch
~1220	CH₂ wag
~640	C-Br stretch

The mass spectrum of Dibromomethane shows a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

m/z	lon	Relative Abundance
176	[CH2 ⁸¹ Br2] ⁺	~25%
174	[CH2 ⁷⁹ Br ⁸¹ Br] ⁺	~50%
172	[CH2 ⁷⁹ Br2]+	~25%
95	[CH ₂ ⁸¹ Br] ⁺	
93	[CH2 ⁷⁹ Br]+	_

Logical Relationship of Characterization Techniques:





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Caption: Interplay of analytical techniques for Dibromomethane characterization.

Experimental Protocols Synthesis of Dibromomethane from Bromoform

Materials:

- Bromoform (CHBr₃)
- Sodium arsenite (Na₃AsO₃)
- Sodium hydroxide (NaOH)
- Distilled water
- · Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)



• Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide in water.
- To this solution, add sodium arsenite and bromoform.
- Heat the mixture under reflux for 2 hours.
- After cooling to room temperature, transfer the mixture to a separatory funnel.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with water, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent by rotary evaporation.
- Purify the crude product by fractional distillation to obtain pure Dibromomethane (b.p. 97 °C).

Characterization by ¹H NMR Spectroscopy

Materials:

- Dibromomethane sample
- Deuterated chloroform (CDCl₃)
- NMR tube
- NMR spectrometer

Procedure:

 Prepare a sample by dissolving approximately 10-20 mg of Dibromomethane in 0.6-0.7 mL of CDCl₃ in an NMR tube.



- Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
- Process the spectrum (Fourier transform, phase correction, and baseline correction).
- Integrate the peaks and determine the chemical shifts relative to the residual solvent peak (CHCl₃ at 7.26 ppm).

Safety and Handling

Dibromomethane is considered hazardous. It is harmful if swallowed or inhaled and causes skin and eye irritation. It is also a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

Dibromomethane is a valuable chemical with well-established synthetic routes and characterization methods. This guide provides a comprehensive overview for researchers and professionals working with this compound, emphasizing safe handling and detailed analytical procedures for its unambiguous identification and purity assessment.

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References

- 1. Bromoform Wikipedia [en.wikipedia.org]
- 2. BROMOFORM ACGIH [acgih.org]
- 3. researchgate.net [researchgate.net]
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